molecular formula C18H18Cl2N2O3S B3511405 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide

Cat. No.: B3511405
M. Wt: 413.3 g/mol
InChI Key: QGCXNETYELDHDG-UHFFFAOYSA-N
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Description

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide is a complex organic compound that features a combination of chlorinated benzyl and phenyl groups, a sulfonyl group, and a cyclopropyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-chlorobenzylamine and 4-chlorophenylsulfonyl chloride separately. These intermediates are then reacted with N-cyclopropylglycinamide under controlled conditions to form the final product.

    Synthesis of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH~4~).

    Synthesis of 4-chlorophenylsulfonyl chloride: This involves the chlorosulfonation of 4-chlorobenzene using chlorosulfonic acid (HSO~3~Cl).

    Formation of the final product: The 2-chlorobenzylamine and 4-chlorophenylsulfonyl chloride are reacted with N-cyclopropylglycinamide in the presence of a base such as triethylamine (Et~3~N) to yield N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH~4~) in methanol or ethanol.

    Substitution: Nucleophiles such as amines (R-NH~2~) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide
  • N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide

Uniqueness

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-14-5-9-16(10-6-14)26(24,25)22(12-18(23)21-15-7-8-15)11-13-3-1-2-4-17(13)20/h1-6,9-10,15H,7-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCXNETYELDHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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